N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride
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Overview
Description
N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride, also known as distearyldimonium chloride, is a quaternary ammonium compound. It is widely used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it an effective agent in products like fabric softeners, hair conditioners, and antistatic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride typically involves the reaction of octadecylamine with dimethyl sulfate, followed by quaternization with methyl chloride. The reaction conditions usually require a solvent such as ethanol and a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of high-purity reagents and controlled reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and temperatures ranging from room temperature to 80°C.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction Reactions: Involve reducing agents such as lithium aluminum hydride or sodium borohydride, usually in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids .
Scientific Research Applications
N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, textile treatments, and as an antistatic agent in plastics
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium bromide: Similar in structure but contains a bromide ion instead of chloride.
Cetyl trimethylammonium chloride: A shorter-chain analogue with similar surfactant properties.
Didecyldimethylammonium chloride: A shorter di-C10 analogue with comparable applications
Uniqueness
N,N-Dibutyl-N-octadecyloctadecan-1-aminium chloride stands out due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in applications requiring strong surface activity. Its ability to form stable vesicular structures also makes it unique among similar compounds .
Properties
CAS No. |
183585-13-9 |
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Molecular Formula |
C44H92ClN |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
dibutyl(dioctadecyl)azanium;chloride |
InChI |
InChI=1S/C44H92N.ClH/c1-5-9-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-45(41-11-7-3,42-12-8-4)44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-10-6-2;/h5-44H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CRZWCWDGGUAREG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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